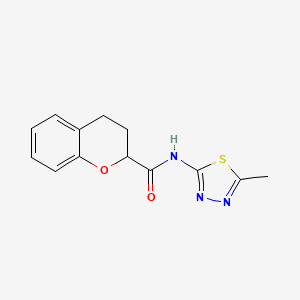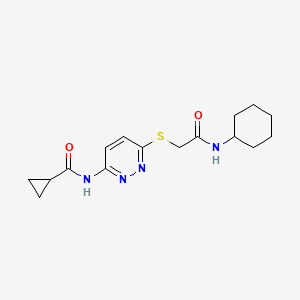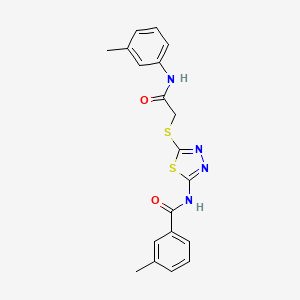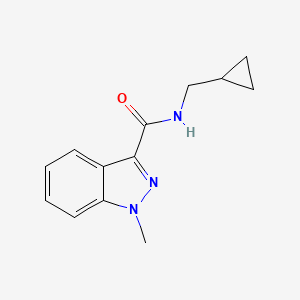
N-(cyclopropylmethyl)-1-methyl-1H-indazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(cyclopropylmethyl)-1-methyl-1H-indazole-3-carboxamide is a chemical compound with the following properties:
- Molecular Formula : C₁₃H₁₅N₃O
- Molecular Weight : Approximately 229.28 g/mol
- Structure : It contains an indazole ring system with a cyclopropylmethyl substituent and a carboxamide group.
Molecular Structure Analysis
The molecular structure of N-(cyclopropylmethyl)-1-methyl-1H-indazole-3-carboxamide consists of an indazole core with a cyclopropylmethyl substituent attached to one of the nitrogen atoms. The exact arrangement of atoms and bond angles can be visualized using computational tools or molecular modeling software.
Chemical Reactions Analysis
The compound may participate in various chemical reactions typical for indazole derivatives, such as nucleophilic substitutions, cyclizations, and functional group transformations. Specific reactions would depend on the functional groups present.
Physical And Chemical Properties Analysis
- Solubility : Investigating its solubility in different solvents is crucial for formulation and bioavailability.
- Melting Point : Determining the melting point provides insight into its solid-state properties.
- Stability : Assessing its stability under various conditions (e.g., temperature, pH) is essential.
Applications De Recherche Scientifique
1. Monoamine Oxidase Inhibitors
Indazole derivatives, such as indazole-carboxamides, have been identified as potent, selective, reversible inhibitors of monoamine oxidase B (MAO-B). These compounds show significant selectivity and potency, with applications potentially extending into the treatment of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease due to their role in modulating monoaminergic neurotransmission (Tzvetkov et al., 2014).
2. Antiproliferative Activity
Several indazole derivatives have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. Compounds featuring an indazole ring system have shown significant inhibitory activity, suggesting their potential utility in cancer chemotherapy. Notably, specific derivatives have demonstrated effectiveness in inhibiting the growth of certain cancer cell lines, indicating their potential as leads for the development of new anticancer agents (Lu et al., 2021).
3. Cannabinoid Receptor Agonists
Carboxamide-type synthetic cannabinoids, including those with indazole frameworks, have been researched for their agonistic activity at CB1 and CB2 cannabinoid receptors. These studies contribute to understanding the pharmacological profile of synthetic cannabinoids, which could inform the development of therapeutic agents targeting the endocannabinoid system (Doi et al., 2017).
4. Analytical and Forensic Applications
Indazole derivatives have been the subject of analytical and forensic studies due to their emergence as new psychoactive substances. Comprehensive analytical characterization of these compounds, including their chemical structure, physicochemical properties, and pharmacological effects, is crucial for forensic analysis, toxicological assessment, and regulatory control (Dybowski et al., 2020).
Safety And Hazards
- Flammability : The compound is highly flammable.
- Corrosiveness : It may cause skin burns and eye damage.
- Respiratory Irritation : Inhalation may lead to respiratory irritation.
- Aspiration Toxicity : It can be harmful if swallowed and enters the airways.
Orientations Futures
Research on N-(cyclopropylmethyl)-1-methyl-1H-indazole-3-carboxamide should focus on:
- Biological Activity : Investigate its potential as a drug candidate (e.g., antiviral, anticancer, or other therapeutic applications).
- Structure-Activity Relationships : Explore modifications to enhance potency, selectivity, and ADMET properties.
- Mechanistic Studies : Understand its interactions with biological targets.
- Formulation : Develop suitable formulations for clinical use.
Remember that further experimental work and clinical trials are necessary to fully explore its potential. 🌟
Propriétés
IUPAC Name |
N-(cyclopropylmethyl)-1-methylindazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-16-11-5-3-2-4-10(11)12(15-16)13(17)14-8-9-6-7-9/h2-5,9H,6-8H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOTZBQQVIVDGEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=N1)C(=O)NCC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclopropylmethyl)-1-methyl-1H-indazole-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino)-6-nitrobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2800716.png)
![2-methyl-1-{2-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]ethyl}-1H-benzimidazole](/img/structure/B2800717.png)
![Methyl 4-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)carbamoyl)benzoate](/img/structure/B2800720.png)
![6,7-Dimethoxy-3-(4-methylbenzoyl)-1-[(3-methylphenyl)methyl]quinolin-4-one](/img/structure/B2800723.png)
![1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2800724.png)
![7-[4-(3-Fluoropropoxy)phenoxy]-2,4-bis(trifluoromethyl)-1,8-naphthyridine](/img/structure/B2800725.png)
![3-(4-Fluorobenzyl)-8-(2-(trifluoromethyl)benzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2800726.png)
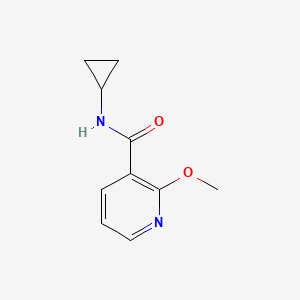
![2-[(tert-Butoxy)carbonyl]-2-azaspiro[3.5]nonane-1-carboxylic acid](/img/structure/B2800728.png)
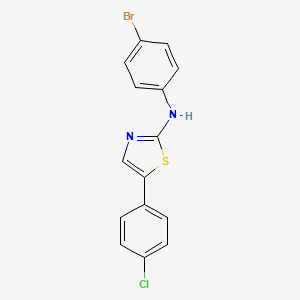
![N-[1-methyl-4-oxo-3-(thiophen-2-yl)-1,4-dihydroquinolin-2-yl]benzamide](/img/structure/B2800731.png)
